GMB-475 Retains Potency Against the T315I 'Gatekeeper' Mutation, a Key Point of TKI Failure
GMB-475 demonstrates retained anti-proliferative activity against Ba/F3 cells expressing the T315I BCR-ABL1 mutant, a common cause of clinical resistance to imatinib and second-generation TKIs [1]. While imatinib is ineffective against T315I, GMB-475 exhibits an IC50 of 1.98 μM for this mutant .
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | GMB-475: 1.98 μM |
| Comparator Or Baseline | Imatinib: Ineffective (>10 μM) against BCR-ABL1 T315I |
| Quantified Difference | GMB-475 is >5-fold more potent than imatinib against the T315I mutant. |
| Conditions | Ba/F3 cells expressing BCR-ABL1 T315I mutant |
Why This Matters
This data provides a direct, quantitative justification for selecting GMB-475 over imatinib in research involving T315I-mutant CML models, a critical niche where many TKIs fail.
- [1] Burslem, G. M., et al. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation. Cancer Research, 79(18), 4744–4753. View Source
